molecular formula C16H22BrNO2S B253957 1-(3-Bromo-4-isopropoxy-5-methoxybenzothioyl)piperidine

1-(3-Bromo-4-isopropoxy-5-methoxybenzothioyl)piperidine

Katalognummer B253957
Molekulargewicht: 372.3 g/mol
InChI-Schlüssel: BQKBKHUTIHGCIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Bromo-4-isopropoxy-5-methoxybenzothioyl)piperidine, also known as BRD-9184, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound belongs to the class of benzothiazole derivatives and has been shown to have a wide range of biological activities.

Wirkmechanismus

The exact mechanism of action of 1-(3-Bromo-4-isopropoxy-5-methoxybenzothioyl)piperidine is not fully understood. However, it has been shown to inhibit the activity of HDACs, which are enzymes that remove acetyl groups from histone proteins. This results in the repression of gene expression. 1-(3-Bromo-4-isopropoxy-5-methoxybenzothioyl)piperidine has also been shown to inhibit the activity of PKC, which is involved in various signaling pathways. Additionally, 1-(3-Bromo-4-isopropoxy-5-methoxybenzothioyl)piperidine has been shown to inhibit the activity of PDEs, which are enzymes that degrade cyclic nucleotides. This results in an increase in intracellular cyclic nucleotide levels, which can lead to various physiological effects.
Biochemical and Physiological Effects:
1-(3-Bromo-4-isopropoxy-5-methoxybenzothioyl)piperidine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 1-(3-Bromo-4-isopropoxy-5-methoxybenzothioyl)piperidine has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Additionally, 1-(3-Bromo-4-isopropoxy-5-methoxybenzothioyl)piperidine has been shown to have cardioprotective effects in animal models of cardiovascular diseases. These effects are thought to be due to the inhibition of HDACs, PKC, and PDEs.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 1-(3-Bromo-4-isopropoxy-5-methoxybenzothioyl)piperidine in lab experiments is its specificity. It has been shown to have high selectivity for its target enzymes and proteins. Additionally, 1-(3-Bromo-4-isopropoxy-5-methoxybenzothioyl)piperidine has been shown to have low toxicity in animal models. However, one limitation of using 1-(3-Bromo-4-isopropoxy-5-methoxybenzothioyl)piperidine is its low solubility in water, which can make it difficult to use in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of 1-(3-Bromo-4-isopropoxy-5-methoxybenzothioyl)piperidine. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-Bromo-4-isopropoxy-5-methoxybenzothioyl)piperidine. This will help to identify potential new targets for drug development. Finally, future studies should focus on improving the solubility and bioavailability of 1-(3-Bromo-4-isopropoxy-5-methoxybenzothioyl)piperidine to make it more suitable for use in clinical trials.

Synthesemethoden

The synthesis of 1-(3-Bromo-4-isopropoxy-5-methoxybenzothioyl)piperidine involves a multi-step reaction sequence starting from commercially available starting materials. The first step involves the reaction of 2-bromo-4-methoxyphenol with isopropyl magnesium bromide to form the corresponding Grignard reagent. This is followed by the reaction with 2-chloro-5-methoxybenzenethiol to form the intermediate compound. The final step involves the reaction of the intermediate with piperidine to form 1-(3-Bromo-4-isopropoxy-5-methoxybenzothioyl)piperidine. The overall yield of the synthesis is around 20%.

Wissenschaftliche Forschungsanwendungen

1-(3-Bromo-4-isopropoxy-5-methoxybenzothioyl)piperidine has been studied extensively for its potential therapeutic applications. It has been shown to have inhibitory effects on various enzymes and proteins, including histone deacetylases (HDACs), protein kinase C (PKC), and phosphodiesterases (PDEs). These enzymes are involved in various cellular processes such as gene expression, cell signaling, and cell cycle regulation. Therefore, 1-(3-Bromo-4-isopropoxy-5-methoxybenzothioyl)piperidine has the potential to be used as a treatment for various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.

Eigenschaften

Produktname

1-(3-Bromo-4-isopropoxy-5-methoxybenzothioyl)piperidine

Molekularformel

C16H22BrNO2S

Molekulargewicht

372.3 g/mol

IUPAC-Name

(3-bromo-5-methoxy-4-propan-2-yloxyphenyl)-piperidin-1-ylmethanethione

InChI

InChI=1S/C16H22BrNO2S/c1-11(2)20-15-13(17)9-12(10-14(15)19-3)16(21)18-7-5-4-6-8-18/h9-11H,4-8H2,1-3H3

InChI-Schlüssel

BQKBKHUTIHGCIT-UHFFFAOYSA-N

SMILES

CC(C)OC1=C(C=C(C=C1Br)C(=S)N2CCCCC2)OC

Kanonische SMILES

CC(C)OC1=C(C=C(C=C1Br)C(=S)N2CCCCC2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.